(4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one
CAS No.:
Cat. No.: VC20134967
Molecular Formula: C5H9NO3
Molecular Weight: 131.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9NO3 |
|---|---|
| Molecular Weight | 131.13 g/mol |
| IUPAC Name | (4R,5S)-4-(hydroxymethyl)-5-methyl-1,3-oxazolidin-2-one |
| Standard InChI | InChI=1S/C5H9NO3/c1-3-4(2-7)6-5(8)9-3/h3-4,7H,2H2,1H3,(H,6,8)/t3-,4+/m0/s1 |
| Standard InChI Key | DSKKPLSYZLTKBE-IUYQGCFVSA-N |
| Isomeric SMILES | C[C@H]1[C@H](NC(=O)O1)CO |
| Canonical SMILES | CC1C(NC(=O)O1)CO |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s core structure consists of a five-membered oxazolidinone ring fused with hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups at the 4R and 5S positions, respectively. X-ray crystallography of analogous oxazolidinones reveals an envelope conformation, where the hydroxymethyl-bearing carbon (C4) acts as the "flap" deviating from the planar ring . This conformation stabilizes intramolecular hydrogen bonds, notably O–H⋯O and N–H⋯O interactions, which enhance structural rigidity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉NO₃ | |
| Molecular Weight | 131.13 g/mol | |
| Density | 1.182 g/cm³ | |
| Boiling Point | 388.1°C (predicted) | |
| Melting Point | Not reported | |
| LogP (Partition Coefficient) | -0.53 |
Stereochemical Significance
The (4R,5S) configuration enables precise spatial orientation of functional groups, critical for its role as a chiral auxiliary. Substituents at C4 and C5 direct stereoselective reactions, such as aldol condensations and Diels-Alder cycloadditions, by shielding specific faces of the molecule . Comparative studies with diastereomers (e.g., 4S,5R configurations) demonstrate reduced enantiomeric excess in synthetic applications, underscoring the importance of its stereochemistry .
Synthetic Methodologies
Asymmetric Synthesis
Chiral pool strategies using (R)-glyceraldehyde derivatives as starting materials yield enantiomerically pure (4R,5S)-4-(hydroxymethyl)-5-methyloxazolidin-2-one. Key steps include:
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Ring-Closing Cyclization: Ethanolamine derivatives react with phosgene equivalents (e.g., dimethyl carbonate) under basic conditions to form the oxazolidinone ring .
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures achieves >98% enantiomeric excess, though scalability remains a challenge.
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Enantiomeric Excess (%) | Limitations |
|---|---|---|---|
| Asymmetric Catalysis | 65–75 | 90–95 | High catalyst cost |
| Enzymatic Resolution | 50–60 | 98–99 | Low throughput |
| Chiral Pool Synthesis | 70–80 | 100 | Limited precursor availability |
Solid-Phase Synthesis
Recent advances utilize polymer-supported Evans auxiliaries to streamline purification. For example, immobilizing the oxazolidinone on Wang resin enables facile separation via filtration, improving yields to 85% in aldol reactions .
Applications in Organic Synthesis
Chiral Auxiliary in Asymmetric Catalysis
The compound’s rigid scaffold directs stereoselectivity in:
-
Aldol Reactions: Diastereoselectivity >20:1 for syn-adducts via Zimmerman-Traxler transition states .
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Diels-Alder Cycloadditions: Endo/exo ratios of 95:5 achieved with electron-deficient dienophiles .
Intermediate for Pharmaceutical Agents
Key derivatives include:
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Antiviral Agents: Thiourea analogs inhibit HIV-1 protease with Ki values of 15 nM.
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Anticancer Compounds: Palladium-catalyzed couplings yield tyrosine kinase inhibitors (IC₅₀: 0.8 nM).
Comparative Analysis with Structural Analogs
Table 3: Analogous Oxazolidinones and Their Properties
| Compound | Molecular Formula | Unique Features | Applications |
|---|---|---|---|
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | C₁₀H₁₁NO | Phenyl group enhances π-π stacking | Antibiotic synthesis |
| (4R,5S)-4-Isopropyl-5-methyloxazolidin-2-one | C₈H₁₅NO | Lipophilic isopropyl improves bioavailability | CNS drug candidates |
| (4S,5R)-4-Methyl-5-phenyloxazolidin-2-one | C₁₁H₁₃NO | Inverse stereochemistry reduces activity | Catalytic studies |
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